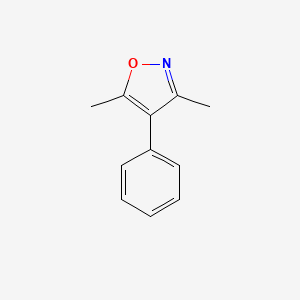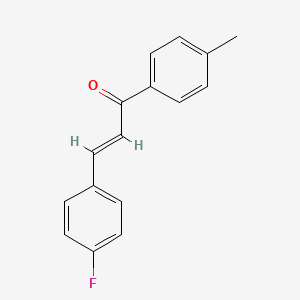
4-Fluoro-4'-methylchalcone
Descripción general
Descripción
4-Fluoro-4’-methylchalcone, also known as (2E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, is a chemical compound . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-4’-methylchalcone is C16H13FO . It has a molecular weight of 240.28 .Physical And Chemical Properties Analysis
4-Fluoro-4’-methylchalcone is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . The melting point ranges from 130.0 to 134.0 degrees Celsius .Aplicaciones Científicas De Investigación
-
Antiproliferative Activity
- Chalcones have been found to exhibit antiproliferative properties .
- They inhibit the growth of cells, particularly cancer cells, by interfering with their proliferation .
- The methods of application usually involve in vitro cell culture experiments where the chalcone derivatives are introduced to the cell culture and their effects on cell proliferation are observed .
- The outcomes of these studies have shown that chalcones can effectively inhibit cell proliferation, but the specific results can vary depending on the specific chalcone derivative and the type of cells used in the study .
-
Antifungal and Antibacterial Activity
- Chalcones have also been found to have antifungal and antibacterial properties .
- They can inhibit the growth of various types of fungi and bacteria, making them potential candidates for the development of new antimicrobial drugs .
- The methods of application usually involve in vitro antimicrobial assays where the chalcone derivatives are tested against various types of fungi and bacteria .
- The outcomes of these studies have shown that chalcones can effectively inhibit the growth of fungi and bacteria, but again, the specific results can vary depending on the specific chalcone derivative and the type of microorganism used in the study .
-
Antiviral Activity
- Some chalcones have been found to exhibit antiviral properties .
- They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
- The methods of application usually involve in vitro antiviral assays where the chalcone derivatives are tested against various types of viruses .
- The outcomes of these studies have shown that chalcones can effectively inhibit viral replication, but the specific results can vary depending on the specific chalcone derivative and the type of virus used in the study .
-
Antileishmanial Activity
- Chalcones have shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites .
- The methods of application usually involve in vitro assays where the chalcone derivatives are tested against Leishmania parasites .
- The outcomes of these studies have shown that chalcones can effectively inhibit the growth of Leishmania parasites .
-
Antimalarial Activity
- Some chalcones have been found to exhibit antimalarial properties .
- They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .
- The methods of application usually involve in vitro antimalarial assays where the chalcone derivatives are tested against Plasmodium parasites .
- The outcomes of these studies have shown that chalcones can effectively inhibit the growth of Plasmodium parasites .
-
Anti-Inflammatory Activity
- Chalcones have also been found to have anti-inflammatory properties .
- They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the development of new anti-inflammatory drugs .
- The methods of application usually involve in vitro anti-inflammatory assays where the chalcone derivatives are tested for their ability to inhibit the production of pro-inflammatory cytokines .
- The outcomes of these studies have shown that chalcones can effectively inhibit the production of pro-inflammatory cytokines .
-
Artificial Sweeteners
- Chalcone derivatives find application as artificial sweeteners .
- They are used in the food industry to enhance the taste of food without adding calories .
- The methods of application usually involve incorporating the chalcone derivatives into food products during the manufacturing process .
- The outcomes of these applications have shown that chalcone derivatives can effectively enhance the taste of food without adding calories .
-
Scintillators
- Chalcones are used as scintillators .
- Scintillators are materials that emit light when they are struck by ionizing radiation .
- The methods of application usually involve incorporating the chalcone derivatives into a material that is then used as a scintillator .
- The outcomes of these applications have shown that chalcone derivatives can effectively emit light when struck by ionizing radiation .
-
Polymerization Catalysts
- Chalcones are used as catalysts in polymerization reactions .
- They speed up the reaction that leads to the formation of polymers .
- The methods of application usually involve adding the chalcone derivatives to the reaction mixture during the polymerization process .
- The outcomes of these applications have shown that chalcone derivatives can effectively speed up polymerization reactions .
-
Fluorescent Whitening Agents and Organic Brightening Agents
- Chalcones are used as fluorescent whitening agents and organic brightening agents .
- They are used in the textile industry to enhance the appearance of fabrics .
- The methods of application usually involve incorporating the chalcone derivatives into the fabric during the manufacturing process .
- The outcomes of these applications have shown that chalcone derivatives can effectively enhance the appearance of fabrics .
-
Antiprotozoal Activity
- Even though chalcone and its derivatives have diverse biological applications, limited applications have been found for antiprotozoal activity .
- Since structural modifications of the main pharmacophore of chalcone is the synthesis process of new derivatives, expecting high biological activity of novel compounds is normal .
Safety And Hazards
4-Fluoro-4’-methylchalcone can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPODNGYDYQLY-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-methylchalcone | |
CAS RN |
13565-38-3 | |
| Record name | 4-Fluoro-4'-methylchalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



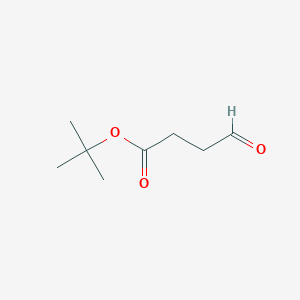
![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)
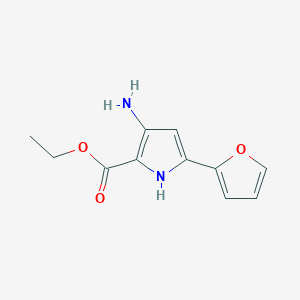
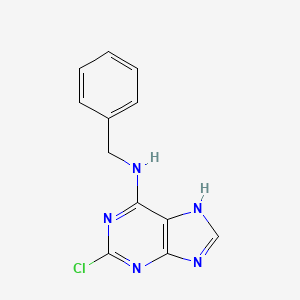
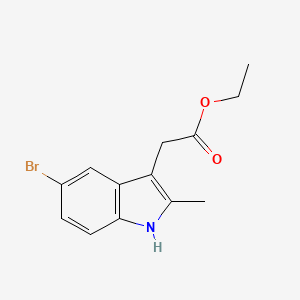
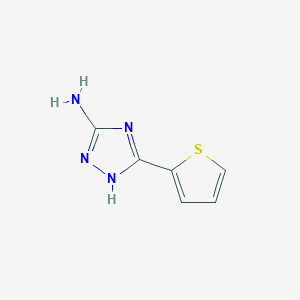
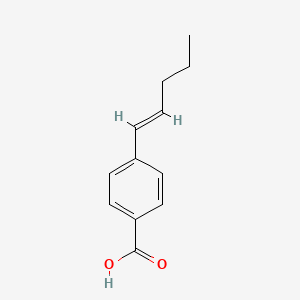
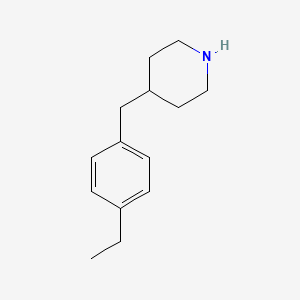
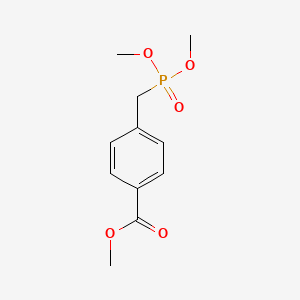
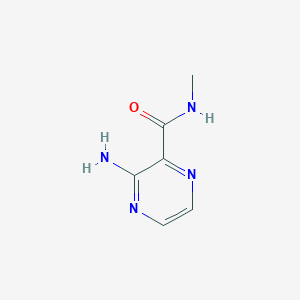
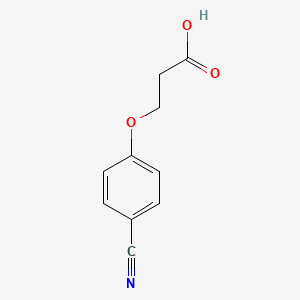
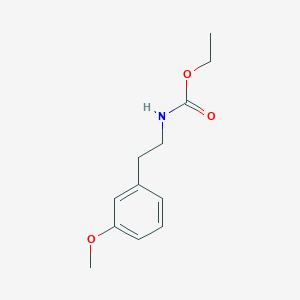
![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)
